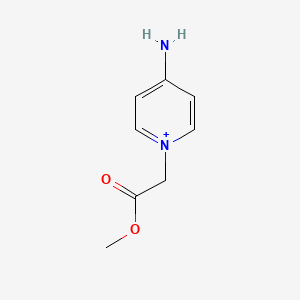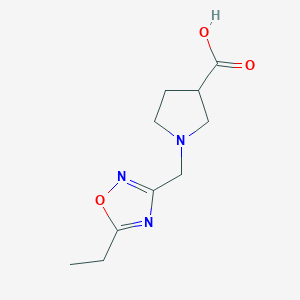
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using high temperatures and specific catalysts .
Análisis De Reacciones Químicas
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid include other oxadiazole derivatives and pyrrolidine-containing compounds. For example:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in its additional functional groups.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound is structurally similar but contains a methanamine group instead of a pyrrolidine ring.
The uniqueness of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidine-3-carboxylicacid lies in its combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-2-9-11-8(12-16-9)6-13-4-3-7(5-13)10(14)15/h7H,2-6H2,1H3,(H,14,15) |
Clave InChI |
WEIWYZGHBXYRQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NO1)CN2CCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)

![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
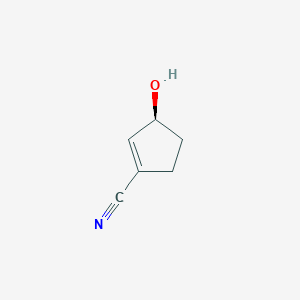
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
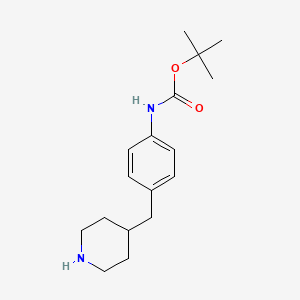

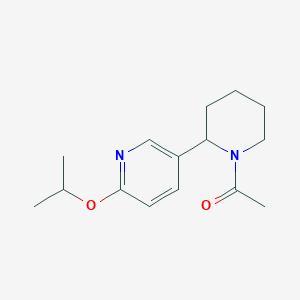
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)

